molecular formula C20H26N2O4S2 B2363565 2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide CAS No. 946353-03-3

2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No.: B2363565
CAS No.: 946353-03-3
M. Wt: 422.56
InChI Key: QVRDVBHNHQYEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves the formation of sulfur-nitrogen bonds, which are crucial for its biological activity. The molecular targets and pathways involved in its action are primarily related to its ability to form stable complexes with various biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide include other sulfonamides and sulfinamides. These compounds share similar chemical properties but differ in their specific applications and biological activities. For example, benzimidazole derivatives are known for their antiproliferative and antimicrobial activities . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-2-14-28(25,26)22-13-6-9-18-10-11-19(16-20(18)22)21-27(23,24)15-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16,21H,2,6,9,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRDVBHNHQYEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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